molecular formula C13H19N3O2S2 B3246611 6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl- CAS No. 17901-15-4

6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl-

Cat. No.: B3246611
CAS No.: 17901-15-4
M. Wt: 313.4 g/mol
InChI Key: QKWBAJZXYZCTRE-UHFFFAOYSA-N
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Description

6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl- is a chemical compound with the molecular formula C13H19N3O2S2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl- typically involves the reaction of 2-aminobenzothiazole with sulfonyl chlorides under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with N,N-dipropylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield of the product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ether under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced derivatives

    Substitution: Halogenated or alkoxylated products

Scientific Research Applications

Pharmacological Potential

This compound is being explored for its potential as a pharmacological agent . Research indicates that derivatives of benzothiazole, including this compound, exhibit promising activity against various biological targets, particularly enzymes and receptors involved in disease pathways .

  • Anticancer Activity : The benzothiazole core has been linked to anticancer properties, with studies showing that compounds containing this structure can induce apoptosis in cancer cells and inhibit growth in various tumor models . For example, modifications to the benzothiazole scaffold have led to compounds with improved potency against specific cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes. This interaction can disrupt biochemical pathways that are crucial for disease progression .

Case Studies

  • In one study, a derivative of 2-aminobenzothiazole was identified as a potent inhibitor of VEGFR-2, with an IC50 value of 0.5 μM. This compound demonstrated significant anti-angiogenic effects in vitro, highlighting its potential in cancer therapy .

Industrial Applications

6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl- is also utilized as an intermediate in the synthesis of specialty chemicals. Its unique chemical properties allow it to serve as a building block for more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can disrupt various biochemical pathways, leading to the desired pharmacological or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl-, known for its applications in medicinal chemistry.

    6-Ethoxy-2-benzothiazolesulfonamide: Another derivative of benzothiazole with similar structural features but different functional groups, used as a carbonic anhydrase inhibitor.

    6-Nitro-2-aminobenzothiazole: A compound with a nitro group, used in the synthesis of various benzothiazole derivatives.

Uniqueness

6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl- (CAS No. 17901-15-4) is a sulfonamide derivative of benzothiazole, characterized by its unique molecular structure comprising carbon, hydrogen, nitrogen, oxygen, and sulfur. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C13H19N3O2S2
  • Molecular Weight : 305.43 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents like dichloromethane and acetonitrile

The compound is synthesized through the reaction of 2-aminobenzothiazole with sulfonyl chlorides under basic conditions, followed by treatment with N,N-dipropylamine. This synthetic route allows for the production of high-purity compounds suitable for various applications.

6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl- exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The compound binds to the active sites of target enzymes, preventing substrate access and thereby inhibiting enzymatic activity. This mechanism disrupts various biochemical pathways, leading to significant pharmacological effects .

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives in anticancer drug design. Compounds similar to 6-Benzothiazolesulfonamide have shown promising activity against tumor-related proteins and kinases:

  • CSF1R Kinase Inhibition : The compound demonstrates potent inhibitory activity against CSF1R kinase with an IC50 value of approximately 5.5 nM, indicating strong potential for therapeutic applications in cancer treatment .
  • Selectivity Profile : It exhibits a favorable selectivity profile over other kinases such as PDGFRβ (IC50 = 13 μM), suggesting that it can effectively target specific cancer pathways while minimizing off-target effects .

Other Biological Activities

In addition to its anticancer properties, 6-Benzothiazolesulfonamide has been investigated for various other biological activities:

Table of Biological Activities

Activity TypeTarget/PathwayIC50 ValueNotes
CSF1R InhibitionKinase5.5 nMHigh potency against cancer-related pathways
PDGFRβ InhibitionKinase13 μMFavorable selectivity
AntibacterialVarious bacterial strainsTBDPotential for antibiotic development
Anti-inflammatoryTBDTBDNeeds further investigation

Case Study: Anticancer Efficacy

In a study involving xenograft models, compounds similar to 6-Benzothiazolesulfonamide were tested for their efficacy in reducing tumor growth. For instance:

  • MC38 Xenograft Model : A related compound reduced tumor growth by approximately 62% at a dose of 200 mg/kg, demonstrating significant antitumor activity .

These findings underscore the potential of benzothiazole derivatives as effective agents in cancer therapy.

Properties

IUPAC Name

2-amino-N,N-dipropyl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S2/c1-3-7-16(8-4-2)20(17,18)10-5-6-11-12(9-10)19-13(14)15-11/h5-6,9H,3-4,7-8H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWBAJZXYZCTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241133
Record name 2-Amino-N,N-dipropyl-6-benzothiazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17901-15-4
Record name 2-Amino-N,N-dipropyl-6-benzothiazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17901-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N,N-dipropyl-6-benzothiazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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